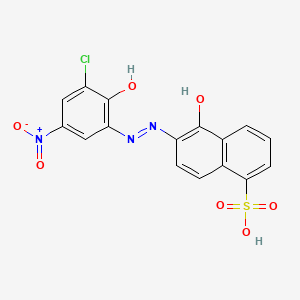
6-((3-Chloro-2-hydroxy-5-nitrophenyl)azo)-5-hydroxynaphthalene-1-sulphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((3-Chloro-2-hydroxy-5-nitrophenyl)azo)-5-hydroxynaphthalene-1-sulphonic acid is a complex organic compound known for its vibrant color properties. It is often used in dye and pigment industries due to its stability and intense coloration. The compound is characterized by the presence of azo (-N=N-) linkage, which is responsible for its chromophoric properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Chloro-2-hydroxy-5-nitrophenyl)azo)-5-hydroxynaphthalene-1-sulphonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-chloro-2-hydroxy-5-nitroaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 5-hydroxynaphthalene-1-sulphonic acid under alkaline conditions to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pH, and reactant concentrations.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The azo linkage can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6-((3-Chloro-2-hydroxy-5-nitrophenyl)azo)-5-hydroxynaphthalene-1-sulphonic acid has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its intense coloration.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用机制
The compound exerts its effects primarily through its azo linkage, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in dyeing processes, the compound interacts with fabric fibers through hydrogen bonding and van der Waals forces, leading to strong adherence and vibrant coloration.
相似化合物的比较
Similar Compounds
- 2-Hydroxy-5-((3-nitrophenyl)azo)benzoic acid
- 3-Hydroxy-4-nitroso-2,7-naphthalenedisulfonic acid
- 7-Amino-3-((3-chloro-2-hydroxy-5-nitrophenyl)diazenyl)-4-hydroxy-2-naphthalenesulfonic acid
Uniqueness
6-((3-Chloro-2-hydroxy-5-nitrophenyl)azo)-5-hydroxynaphthalene-1-sulphonic acid stands out due to its unique combination of functional groups, which impart specific chemical properties such as high stability, intense coloration, and versatility in various chemical reactions. Its chloro and nitro substituents also provide additional sites for further chemical modifications, enhancing its applicability in different fields.
属性
CAS 编号 |
83784-14-9 |
|---|---|
分子式 |
C16H10ClN3O7S |
分子量 |
423.8 g/mol |
IUPAC 名称 |
6-[(3-chloro-2-hydroxy-5-nitrophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C16H10ClN3O7S/c17-11-6-8(20(23)24)7-13(16(11)22)19-18-12-5-4-9-10(15(12)21)2-1-3-14(9)28(25,26)27/h1-7,21-22H,(H,25,26,27) |
InChI 键 |
PLPTZWWIXGTJFI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])Cl)O)C(=C1)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


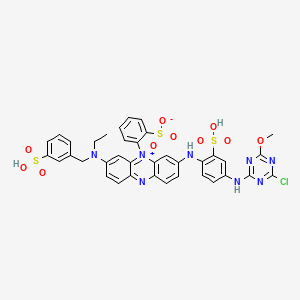

![3-(Nitromethyl)phenyl [1-(aminomethyl)cyclohexyl]acetate](/img/structure/B12750070.png)
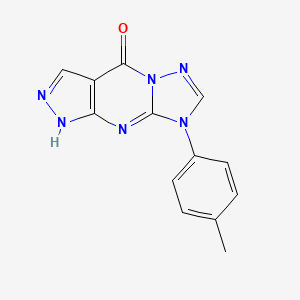
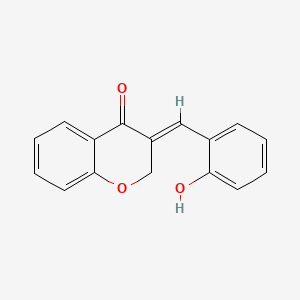
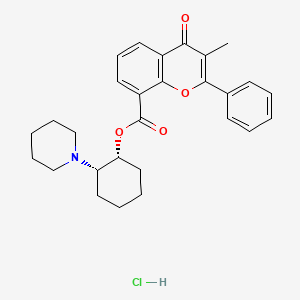
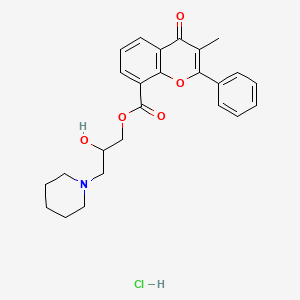

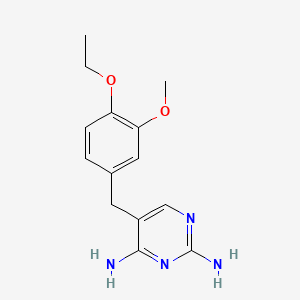
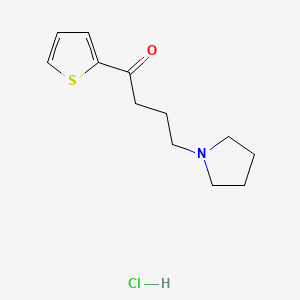
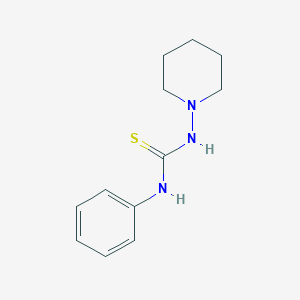

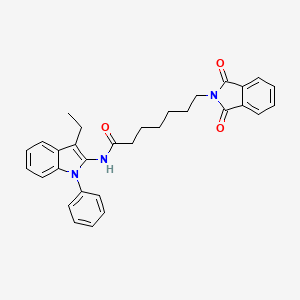
![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12750151.png)
